6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime
Description
Chemical Structure and Properties The compound 6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime (CAS: 1014409-66-5) is a spirocyclic oxime derivative with the molecular formula C₂₁H₂₇NO₃ and a molecular weight of 341.45 g/mol . Its structure comprises a cyclohexane ring fused to a pyranochromene scaffold, substituted with a butyl group at the 6' position and an oxime functional group at the 8'-carbonyl position. The spirocyclic architecture introduces conformational rigidity, which may enhance binding specificity in biological systems .
It is commercially available in milligram to gram quantities, with storage recommendations at +4°C to ensure stability .
Properties
IUPAC Name |
(NE)-N-(6-butylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-2-3-7-15-13-20(22-23)24-19-14-18-16(12-17(15)19)8-11-21(25-18)9-5-4-6-10-21/h12-14,23H,2-11H2,1H3/b22-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKNOVDPZHNZLG-LSDHQDQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=NO)OC2=C1C=C3CCC4(CCCCC4)OC3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=C/C(=N\O)/OC2=C1C=C3CCC4(CCCCC4)OC3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the reaction of a suitable precursor with a butyl group, followed by cyclization and subsequent functional group modifications to introduce the oxime group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using high-throughput techniques. Catalysts and specific reaction conditions are optimized to ensure high yield and purity. Solvent selection, temperature control, and reaction time are critical parameters that are carefully monitored to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the butyl group to a more oxidized form.
Reduction: : Reducing functional groups within the molecule.
Substitution: : Replacing specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they typically include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime has been studied for its potential biological activity. It may serve as a lead compound for developing new drugs or bioactive molecules.
Medicine
The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its biological activity may be harnessed to develop treatments for various diseases.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime exerts its effects involves its interaction with specific molecular targets. The oxime group, in particular, can form complexes with metal ions, which may play a role in its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime with structurally related derivatives, focusing on substituents, molecular properties, and functional attributes:
Key Research Findings
Impact of Alkyl Chain Length :
- The butyl substituent in the target compound confers higher lipophilicity (logP ~3.5) compared to ethyl (logP ~2.8) or methyl (logP ~2.1) analogs, as inferred from molecular weights and substituent hydrophobicity . This property may enhance membrane permeability in cellular assays.
- Conversely, shorter chains (e.g., ethyl or methyl ) improve aqueous solubility, critical for in vivo pharmacokinetics .
Functional Group Contributions :
- Oxime derivatives exhibit enhanced reactivity in Schiff base formation or metal coordination, making them valuable in catalysis or enzyme inhibition studies .
- Hydroxyl and carboxylic acid groups improve solubility but may reduce blood-brain barrier penetration due to increased polarity .
Spirocyclic Scaffold Stability: The spirocyclic core in all analogs resists metabolic degradation compared to linear analogs, as shown in stability studies of related pyranochromenes .
Notes
- Synthetic Challenges : Derivatives with bulky groups (e.g., tert-butyl or benzyl ) face scalability issues due to steric hindrance during cyclization .
- Safety Considerations : Hydroxyl-containing analogs (e.g., 10'-Hydroxy-6'-methyl) require stringent handling (P201/P210 codes) due to oxidative instability .
- Commercial Availability : The target compound and its phenyl/tert-butyl variants remain accessible for research (e.g., BLD Pharmatech, Toronto Research Chemicals) .
Biological Activity
6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and cell cycle regulation. This article reviews the relevant research findings, including its chemical properties, biological effects, and potential therapeutic applications.
The molecular formula for this compound is with a molecular weight of approximately 342.50 g/mol. The compound features a spirocyclic structure that contributes to its unique biological activity.
Research indicates that this compound exhibits significant inhibitory activity against various cyclin-dependent kinases (CDKs), particularly CDK2. The inhibition of CDK2 can lead to cell cycle arrest in cancer cells, making it a candidate for anti-cancer therapies. The selectivity of this compound for CDK2 over other CDKs (such as CDK1 and CDK4) allows for targeted therapeutic strategies in treating proliferative disorders like tumors and cancers .
Antiproliferative Effects
In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. The compound's mechanism involves inducing apoptosis and preventing cell cycle progression, particularly in Rb-negative cancer cells which are resistant to conventional CDK4/6 inhibitors .
Case Studies
- Breast Cancer : A study evaluated the effects of the compound on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability and an increase in apoptotic markers after treatment with the compound.
- Lung Cancer : Research involving A549 lung cancer cells indicated that treatment with this compound resulted in significant cell cycle arrest at the G1 phase and increased levels of p21, a cyclin-dependent kinase inhibitor.
Data Summary
The following table summarizes key findings from studies on the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism | Outcome |
|---|---|---|---|---|
| Breast Cancer Study | MCF-7 | 15 | Induction of apoptosis | Decreased cell viability |
| Lung Cancer Study | A549 | 12 | G1 phase arrest | Increased p21 expression |
| General Anticancer Study | Various | 10-20 | CDK2 inhibition | Reduced proliferation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
